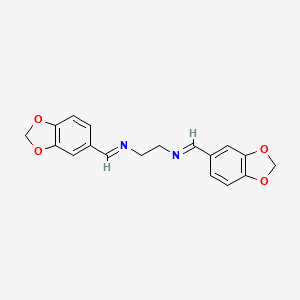

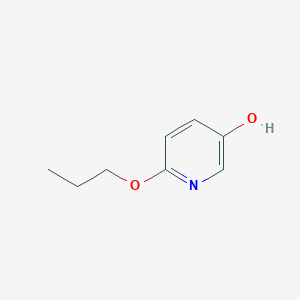

![molecular formula C16H14F3N3O2 B2801212 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097933-06-5](/img/structure/B2801212.png)

2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in the development of drugs . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a trifluorobenzoyl group, which includes a benzene ring substituted with a carbonyl (C=O) group and three fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyrimidine rings, along with the trifluorobenzoyl group, would contribute to the overall three-dimensional structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrolidine and pyrimidine rings might undergo reactions typical for these types of structures. The trifluorobenzoyl group could potentially undergo reactions involving the carbonyl group or the fluorine atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

The compound 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, related to the study of PF-00734200 (a dipeptidyl peptidase IV inhibitor), showcases its significant role in the metabolism and pharmacokinetics across various species including rats, dogs, and humans. The study highlighted its rapid absorption, with major metabolites formed through hydroxylation at the pyrimidine ring and other metabolic pathways involving amide hydrolysis and N-dealkylation. The research underlines the importance of such compounds in understanding drug metabolism, which is crucial for developing effective medications (Sharma et al., 2012).

Antiplatelet and Antiphlogistic Activities

A study on polycyclic pyrimidine derivatives, including compounds structurally related to this compound, revealed their significant antiplatelet and antiphlogistic activities. These findings are pivotal for developing new therapeutic agents that could potentially treat cardiovascular diseases and inflammation-related disorders, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Bruno et al., 2001).

Cytoprotective Antiulcer Activity

The synthesis and evaluation of pyrimidine derivatives, related to the core structure of this compound, have demonstrated cytoprotective antiulcer activities. These compounds, including 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, showed potent inhibition against HCl-ethanol-induced ulcers, suggesting their potential as novel therapeutic agents for treating gastric ulcers and related gastrointestinal disorders (Ikeda et al., 1996).

Angiotensin II Antagonism

Pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with this compound, have been synthesized and evaluated for their ability to antagonize Angiotensin II (A II). These compounds, particularly those with specific substituents on the pyridopyrimidine ring, showed potent activity in blocking the A II pressor response, indicating their potential application in the treatment of hypertension (Ellingboe et al., 1994).

Aryl Hydrocarbon Receptor Activation

A study on a compound structurally related to this compound, JNJ-2482272, demonstrated its potent activation of the aryl hydrocarbon receptor (AhR) in rats and humans. This activation leads to increased expression of cytochrome P450s and UDP-glucuronosyltransferases, underlining the compound's potential in modulating xenobiotic metabolism and revealing the broader implications of such chemicals in understanding receptor-mediated biological processes (Coe et al., 2022).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine compounds have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2/c1-9-20-6-4-13(21-9)24-10-5-7-22(8-10)16(23)11-2-3-12(17)15(19)14(11)18/h2-4,6,10H,5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSJVCIFDKVVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2801129.png)

![4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2801136.png)

![N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide](/img/structure/B2801141.png)

![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)

![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)

![2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2801149.png)

![rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione](/img/structure/B2801152.png)